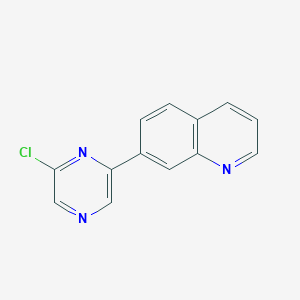
7-(6-Chloropyrazin-2-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(6-Chloropyrazin-2-yl)quinoline is a heterocyclic aromatic compound that combines the structural features of quinoline and pyrazine. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both quinoline and pyrazine moieties in its structure imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(6-Chloropyrazin-2-yl)quinoline typically involves the coupling of a quinoline derivative with a chloropyrazine derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of quinoline with a halogenated pyrazine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 7-(6-Chloropyrazin-2-yl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrazine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Substitution: The quinoline moiety can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used.
Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, and acetic anhydride are used under acidic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Major Products Formed:
Nucleophilic Substitution: Substituted pyrazine derivatives with various functional groups.
Electrophilic Substitution: Nitroquinoline and sulfonated quinoline derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the original compound with altered electronic properties.
Aplicaciones Científicas De Investigación
7-(6-Chloropyrazin-2-yl)quinoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-(6-Chloropyrazin-2-yl)quinoline involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
7-(6-Chloropyrazin-2-yl)quinoline can be compared with other similar compounds to highlight its uniqueness:
Propiedades
Fórmula molecular |
C13H8ClN3 |
|---|---|
Peso molecular |
241.67 g/mol |
Nombre IUPAC |
7-(6-chloropyrazin-2-yl)quinoline |
InChI |
InChI=1S/C13H8ClN3/c14-13-8-15-7-12(17-13)10-4-3-9-2-1-5-16-11(9)6-10/h1-8H |
Clave InChI |
MPCUMLLUTIPMNS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2)C3=CN=CC(=N3)Cl)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


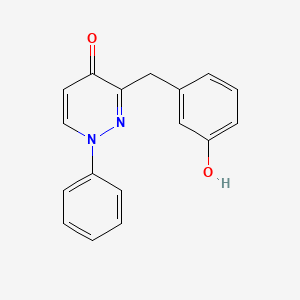
![N-[6-(2,3-dimethylphenoxy)pyridin-3-yl]-2-methoxybenzamide](/img/structure/B13879484.png)
![4-[3-(Dimethylamino)propylamino]-3-nitrobenzenesulfonamide](/img/structure/B13879502.png)
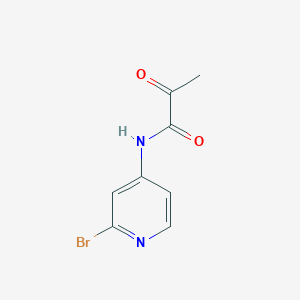
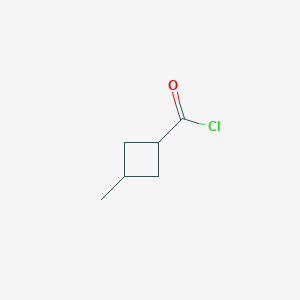
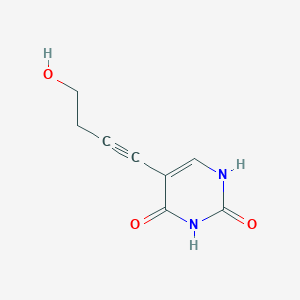
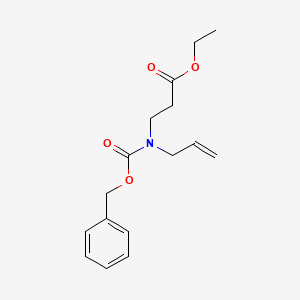
![2-(hydroxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13879528.png)

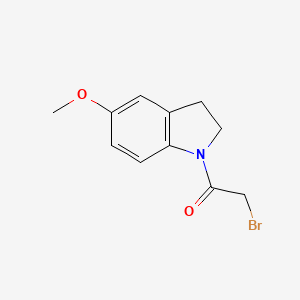
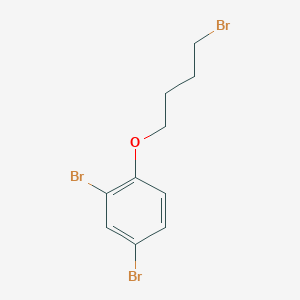
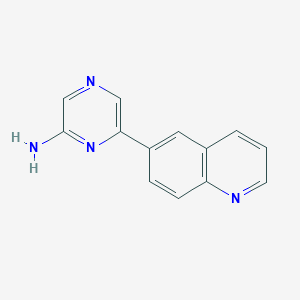
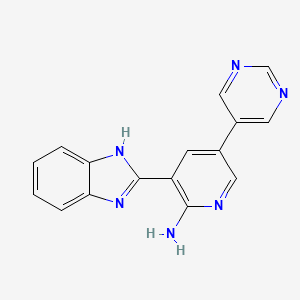
![2-Chloropyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B13879556.png)
